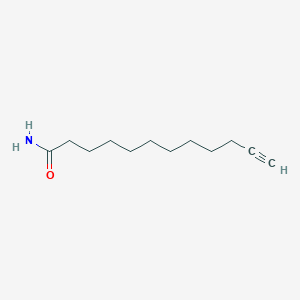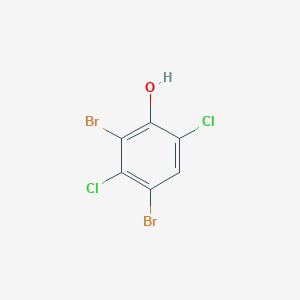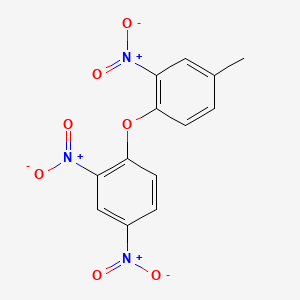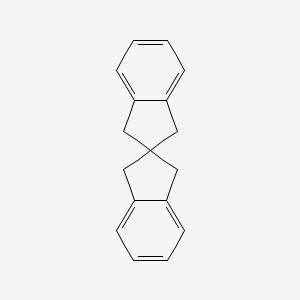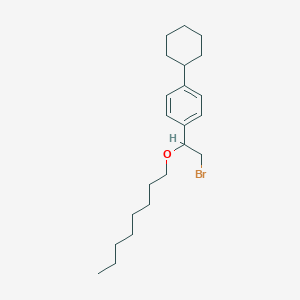
4-Methyl-1-octene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-octene is an organic compound with the molecular formula C₉H₁₈. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of linear alpha olefins, which are widely used in various industrial applications due to their reactivity and versatility .
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-1-octene can be synthesized through several methods. One common approach involves the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process can be catalyzed by various metal complexes, such as those containing nickel or titanium .
Industrial Production Methods
In industrial settings, this compound is often produced through the trimerization of ethylene. This method involves the use of specific catalysts that promote the formation of C₉ alkenes from ethylene. The process is highly selective and efficient, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
4-Methyl-1-octene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as aldehydes and acids.
Hydroformylation: This reaction involves the addition of a formyl group (CHO) to the double bond, producing aldehydes.
Hydrogenation: This reaction adds hydrogen to the double bond, converting the alkene into an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Hydroformylation: This reaction typically uses a combination of carbon monoxide (CO) and hydrogen (H₂) in the presence of a rhodium or cobalt catalyst.
Hydrogenation: Hydrogen gas (H₂) is used in the presence of a palladium or platinum catalyst.
Major Products Formed
Oxidation: Nonanal (C₉H₁₈O) and nonanoic acid (C₉H₁₈O₂).
Hydroformylation: Nonanal (C₉H₁₈O).
Hydrogenation: 4-Methyloctane (C₉H₂₀).
科学的研究の応用
4-Methyl-1-octene has several applications in scientific research and industry:
Biology: It serves as a model compound in studies of alkene reactivity and enzyme-catalyzed transformations.
作用機序
The mechanism by which 4-Methyl-1-octene exerts its effects depends on the specific reaction it undergoes. For example:
Hydroformylation: The reaction proceeds through the formation of a metal-alkyl intermediate, followed by the insertion of carbon monoxide and hydrogen to form the aldehyde product.
Oxidation: The double bond is attacked by the oxidizing agent, leading to the formation of intermediate species that eventually yield the oxygenated products.
類似化合物との比較
4-Methyl-1-octene can be compared with other linear alpha olefins, such as:
1-Octene (C₈H₁₆): Similar in structure but lacks the methyl group on the fourth carbon.
1-Hexene (C₆H₁₂): Shorter chain length and different physical properties.
1-Decene (C₁₀H₂₀): Longer chain length and higher boiling point.
The presence of the methyl group in this compound makes it unique, as it influences the compound’s reactivity and physical properties, making it suitable for specific applications where other alkenes might not be as effective.
特性
CAS番号 |
13151-12-7 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC名 |
4-methyloct-1-ene |
InChI |
InChI=1S/C9H18/c1-4-6-8-9(3)7-5-2/h5,9H,2,4,6-8H2,1,3H3 |
InChIキー |
XWJMQJGSSGDJSY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
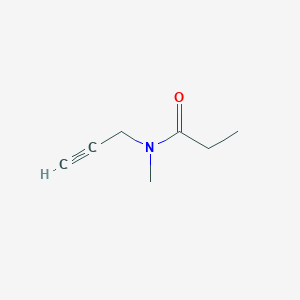
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
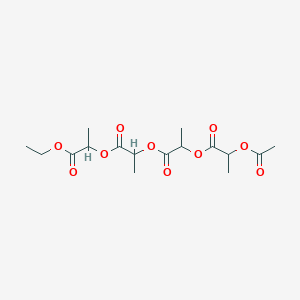
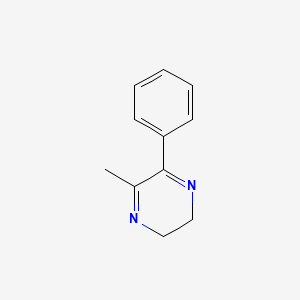
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)
